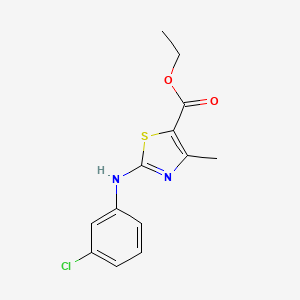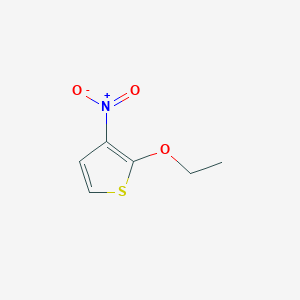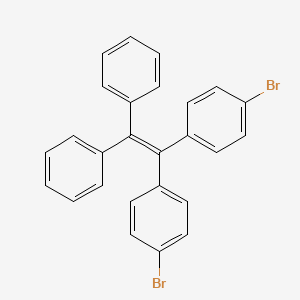
4,4'-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene)
説明
“4,4’-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene)” is a chemical compound with the molecular formula C26H18Br2 . It is also known by other names such as 1,1-diphenyl-2,2-di(p-bromophenyl)ethylene .
Molecular Structure Analysis
The molecular structure of “4,4’-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene)” consists of two bromobenzene groups attached to a diphenylethene core . The InChI code for this compound is 1S/C26H18Br2/c27-23-15-11-21(12-16-23)26(22-13-17-24(28)18-14-22)25(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-18H .Physical And Chemical Properties Analysis
The physical and chemical properties of “4,4’-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene)” include a molecular weight of 490.24 . The compound is a solid at room temperature . Other properties such as density, boiling point, and melting point are not specified in the search results .科学的研究の応用
Organic Systems Synthesis
This compound has been used as a precursor in the synthesis of porous macrocycle arrays on an Ag (111) surface . These arrays behave as coupled 2D quantum dots (QDs) and exhibit unique intra- and intermolecular nanocavities .
Electronic and Magnetic Properties
When synthesized on a coinage metal surface, the electrons in the organic 2D structures interact with the electrons in the metal surface . This interaction leads to intriguing electronic and magnetic properties .
Flat-Band Creation in Electronic Band Structure
The structure of this compound gives rise to an isolated flat-band in the electronic band structure . This is discovered through plane-wave (PW) calculations and scanning tunneling spectroscopy (STS) characterization .
Kondo Effect
The Kondo effect, a phenomenon in solid-state physics, has been observed in this compound . The Kondo screening is driven by the interaction between the π electrons in the dehydrogenated molecule and the electrons of the metal substrate through the Ni atom .
Artificially Created Spin Structures
This compound has been used to create artificially created spin structures . These structures have been extended from the radical monomer to dimers, linear trimers, and a six-membered ring, through precise tip manipulation .
Organic Light-Emitting Diodes (OLEDs)
Although not directly mentioned, similar compounds have been investigated for applications in OLEDs . It’s plausible that “4,4’-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene)” could have similar applications.
Organic Field-Effect Transistors (OFETs)
Again, similar compounds have been used in OFETs . This suggests potential applications for “4,4’-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene)” in this field.
Organic Solar Cells (OSCs) and Photovoltaic Applications
Similar compounds have been used in OSCs and other photovoltaic applications . This opens up potential research applications for “4,4’-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene)” in these areas.
Safety and Hazards
作用機序
Target of Action
Similar compounds, such as tetraphenylethene (tpe) derivatives, have been known to interact with various biological targets .
Mode of Action
It is known that similar compounds, such as tpe derivatives, exhibit aggregation-induced emission (aie) properties . This suggests that the compound might interact with its targets through a similar mechanism, leading to changes in their aggregation state and subsequent emission properties.
Biochemical Pathways
Based on the aie properties of similar compounds , it can be inferred that the compound might affect pathways related to aggregation and emission properties of biological targets.
Result of Action
Based on the aie properties of similar compounds , it can be inferred that the compound might induce changes in the aggregation state and emission properties of its biological targets.
特性
IUPAC Name |
1-bromo-4-[1-(4-bromophenyl)-2,2-diphenylethenyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18Br2/c27-23-15-11-21(12-16-23)26(22-13-17-24(28)18-14-22)25(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUSFLSAYXQSMPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18Br2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4'-(2,2-Diphenylethene-1,1-diyl)bis(bromobenzene) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amine](/img/structure/B3158530.png)
![N-[(5-Methyl-2-furyl)methyl]ethanamine hydrochloride](/img/structure/B3158537.png)

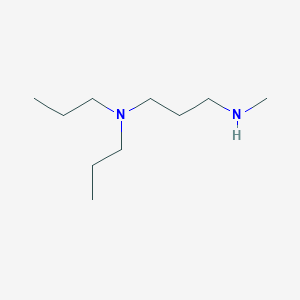
![[(2-Oxo-2-piperidin-1-ylethyl)(phenyl)amino]-acetic acid](/img/structure/B3158556.png)
amino]-acetic acid](/img/structure/B3158560.png)
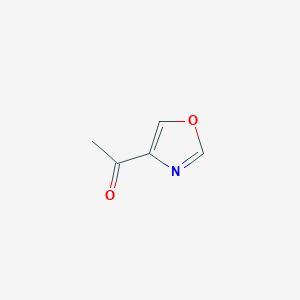
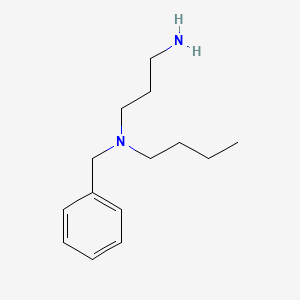


![{[3-(3-Pyridinyl)-5-isoxazolyl]methyl}amine dihydrochloride](/img/structure/B3158604.png)
![6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-amine](/img/structure/B3158616.png)
